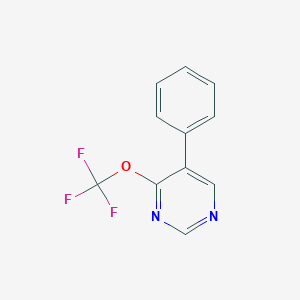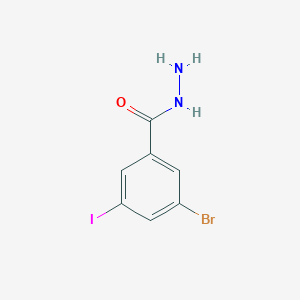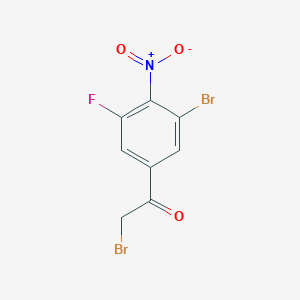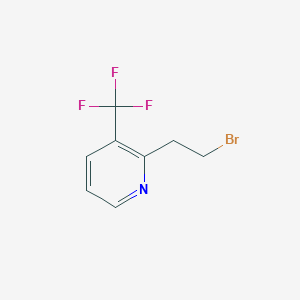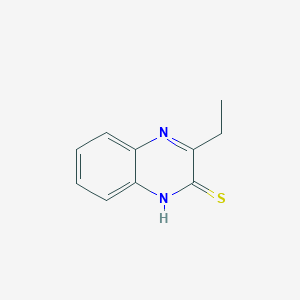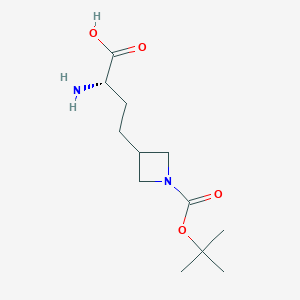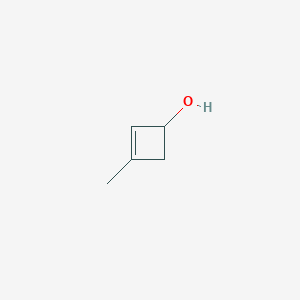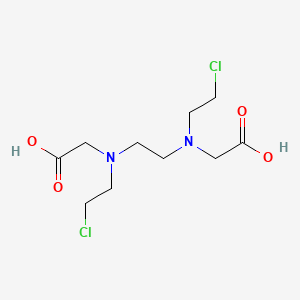
2,2'-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is an organic compound with the molecular formula C10H18Cl2N2O4 It is a derivative of ethylenediamine and is characterized by the presence of two chloroethyl groups and two acetic acid groups attached to the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine is dissolved in water.
Step 2: Chloroacetic acid is added to the solution while maintaining the pH between 7 and 8 using a suitable buffer.
Step 3: The reaction mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
Step 4: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated pH control systems and temperature regulation ensures consistent product quality. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chloroethyl groups can be reduced to ethyl groups using suitable reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Ethyl-substituted derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid involves its ability to interact with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Similar structure but lacks the chloroethyl groups.
N,N’-Ethylenebis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the acetic acid groups.
Diethylenetriaminepentaacetic acid: Contains additional amine and acetic acid groups, leading to different chelating properties.
Uniqueness
2,2’-(Ethane-1,2-diylbis((2-chloroethyl)azanediyl))diacetic acid is unique due to the presence of both chloroethyl and acetic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C10H18Cl2N2O4 |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C10H18Cl2N2O4/c11-1-3-13(7-9(15)16)5-6-14(4-2-12)8-10(17)18/h1-8H2,(H,15,16)(H,17,18) |
InChI Key |
PTADNTILANONKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCl)CC(=O)O)N(CCCl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


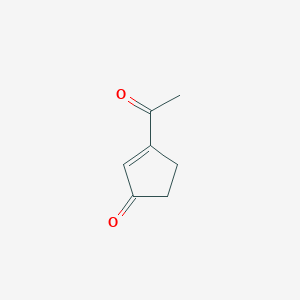
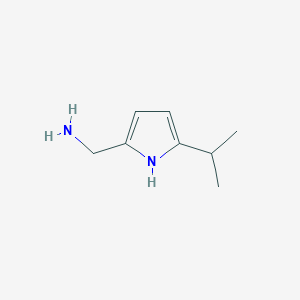
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
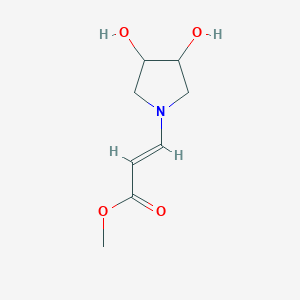
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
